5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Overview
Description
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H2BrCl3F2O and a molecular weight of 326.3 g/mol. This compound is extensively used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene typically involves halogenation and substitution reactionsThe reaction conditions often involve the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions and subsequent bromination steps is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic attack on the bromine or fluorine atoms, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Similar in structure but with different fluorine and trichloromethoxy group positions.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a benzodioxole ring instead of a trichloromethoxy group.
Benzene, 5-bromo-2-fluoro-1,3-bis(trifluoromethyl): Features trifluoromethyl groups instead of trichloromethoxy.
Uniqueness
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is unique due to its specific arrangement of bromine, fluorine, and trichloromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZBEAGVIICCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.